molecular formula C19H25NOS B11485248 2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide

2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide

Cat. No.: B11485248
M. Wt: 315.5 g/mol
InChI Key: BURTTWFRDSCEQC-UHFFFAOYSA-N
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Description

2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide is an organic compound that belongs to the class of amides. This compound features a phenyl ring substituted with a 2-methylpropyl group and a thiophene ring attached to an ethyl chain, which is further connected to a propanamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide typically involves multiple steps:

    Formation of the Phenyl Intermediate: The initial step involves the alkylation of 4-bromoacetophenone with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to form 4-(2-methylpropyl)acetophenone.

    Introduction of the Thiophene Group: The next step involves the reaction of 4-(2-methylpropyl)acetophenone with 2-bromoethyl thiophene in the presence of a palladium catalyst to form 2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide.

    Amidation Reaction: The final step is the conversion of the acetamide to the propanamide by reacting with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, leading to the modulation of biological pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-methylpropyl)phenyl]-N-[2-(furan-2-yl)ethyl]propanamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-[4-(2-methylpropyl)phenyl]-N-[2-(pyridin-2-yl)ethyl]propanamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H25NOS

Molecular Weight

315.5 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-(2-thiophen-2-ylethyl)propanamide

InChI

InChI=1S/C19H25NOS/c1-14(2)13-16-6-8-17(9-7-16)15(3)19(21)20-11-10-18-5-4-12-22-18/h4-9,12,14-15H,10-11,13H2,1-3H3,(H,20,21)

InChI Key

BURTTWFRDSCEQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CC=CS2

Origin of Product

United States

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